molecular formula C16H17N3O4S B6395247 2-Amino-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid CAS No. 1261937-50-1

2-Amino-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid

Cat. No.: B6395247
CAS No.: 1261937-50-1
M. Wt: 347.4 g/mol
InChI Key: SYAACUCDNXBUAJ-UHFFFAOYSA-N
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Description

2-Amino-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and an isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods are designed to optimize reaction conditions, reduce waste, and increase efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-Amino-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also participate in signaling pathways, affecting cellular processes and functions .

Comparison with Similar Compounds

Uniqueness: 2-Amino-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid is unique due to the combination of its structural features, which confer specific reactivity and biological activity. The presence of the pyrrolidine ring, sulfonyl group, and isonicotinic acid moiety allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

2-amino-5-(3-pyrrolidin-1-ylsulfonylphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c17-15-9-13(16(20)21)14(10-18-15)11-4-3-5-12(8-11)24(22,23)19-6-1-2-7-19/h3-5,8-10H,1-2,6-7H2,(H2,17,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAACUCDNXBUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CN=C(C=C3C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688464
Record name 2-Amino-5-[3-(pyrrolidine-1-sulfonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261937-50-1
Record name 2-Amino-5-[3-(pyrrolidine-1-sulfonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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